Product packaging for 9-Carboxyanthracene MTSEA Amide(Cat. No.:CAS No. 1159977-19-1)

9-Carboxyanthracene MTSEA Amide

Cat. No.: B564669
CAS No.: 1159977-19-1
M. Wt: 359.458
InChI Key: PXGKTEYJRHJSDP-UHFFFAOYSA-N
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Description

Contextualizing 9-Carboxyanthracene MTSEA Amide as a Chemical Entity for Research

This compound, with the chemical formula C₁₈H₁₇NO₃S₂, is a specialized derivative of anthracene (B1667546). intlab.org Its structure features an anthracene-9-carboxamide group linked to a methanethiosulfonate (B1239399) (MTS) functional group via an ethyl amide bridge. This design is intentional: the anthracene moiety serves as a fluorescent reporter, while the MTS group provides a reactive handle for covalent attachment to specific amino acid residues in proteins. This bifunctional nature allows researchers to introduce a fluorescent label at a precise location within a protein, enabling a wide range of spectroscopic studies.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide
CAS Number 1159977-19-1 intlab.org
Molecular Formula C₁₈H₁₇NO₃S₂ intlab.org
Molecular Weight 359.46 g/mol intlab.org
Appearance Light Beige to Pale Yellow Solid
Melting Point 168-170°C intlab.org

This data is compiled from multiple sources for research reference purposes. intlab.org

Overview of Methanethiosulfonate (MTS) Reagents in Biochemical and Biophysical Studies

Methanethiosulfonate (MTS) reagents are a class of compounds that react selectively and rapidly with thiol (sulfhydryl) groups to form a disulfide bond. biotium.com This high reactivity and specificity for the sulfhydryl side chain of cysteine residues make them invaluable tools in protein chemistry. interchim.fr The reaction is efficient under mild conditions, which is crucial for maintaining the native structure and function of the protein being studied. interchim.fr

The utility of MTS reagents was significantly advanced by the development of the substituted-cysteine accessibility method (SCAM). biotium.comnih.gov This powerful technique involves introducing cysteine residues at specific sites in a protein through site-directed mutagenesis. biotium.com These engineered cysteines can then be targeted by various MTS reagents. By using MTS reagents with different properties, such as charge or size, researchers can gain insights into the local environment of the labeled site, including its accessibility and the electrostatic potential of the surrounding protein structure. biotium.com

Role of Anthracene Derivatives in Fluorescent Probe Development for Biological Systems

Anthracene and its derivatives are well-established fluorophores in the development of fluorescent probes for biological systems. rroij.com They exhibit favorable photophysical properties, including absorption in the near-UV region and often good fluorescence quantum yields. rroij.com The fluorescence of anthracene derivatives can be sensitive to their local environment, a property that is highly advantageous for probing molecular interactions and conformational changes. rroij.com

For instance, the fluorescence of some anthracene derivatives is quenched by proximity to specific DNA sequences, providing a means to identify binding sites. rroij.com Furthermore, the photophysical properties of anthracene derivatives can be modulated by chemical modifications, allowing for the design of probes with specific excitation and emission characteristics. researchgate.net In some cases, the interaction of an anthracene derivative with a target molecule can lead to a significant enhancement of its fluorescence, providing a clear "turn-on" signal for detection. mdpi.com This sensitivity to the molecular environment makes anthracene-based probes powerful tools for real-time monitoring of biological processes. rsc.org

Significance of Thiol-Reactive Probes in Protein and Biological Macromolecule Investigations

Thiol-reactive probes are indispensable for studying protein structure, function, and dynamics. scbt.com Their primary targets are the cysteine residues within proteins. thermofisher.com The relatively low natural abundance of cysteine in many proteins allows for site-specific labeling, which is often difficult to achieve with more abundant residues like lysine. thermofisher.com This site-specificity is critical for applications where preserving the protein's activity or binding affinity is essential. thermofisher.com

By covalently attaching a probe to a specific cysteine, researchers can introduce a reporter group, such as a fluorophore, at a defined position. scbt.com This enables a variety of powerful techniques, including fluorescence resonance energy transfer (FRET) to measure distances within or between proteins, and fluorescence spectroscopy to monitor conformational changes in real-time. biotium.com Thiol-reactive probes, including those based on maleimides and iodoacetamides, have been instrumental in mapping protein structure, tracking protein localization within cells, and elucidating the mechanisms of protein-protein interactions. rsc.orgscbt.comacs.org The development of thiol-reactive probes with diverse functionalities continues to expand the toolkit available to biochemists and molecular biologists for unraveling the complexities of the cellular machinery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3S2 B564669 9-Carboxyanthracene MTSEA Amide CAS No. 1159977-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGKTEYJRHJSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675556
Record name S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-19-1
Record name S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 9 Carboxyanthracene Mtsea Amide in Advanced Biochemical and Biophysical Investigations

Protein Labeling and Cysteine Residue Modification Strategies

The strategic labeling of proteins with probes like 9-Carboxyanthracene MTSEA Amide provides a powerful avenue for elucidating complex biological processes at the molecular level. The primary target for this modification is the sulfhydryl group of cysteine residues.

Site-Specific Cysteine Modification in Recombinant Proteins

The specific labeling of proteins is most readily achieved through the modification of cysteine residues. nih.gov Cysteine's relatively low abundance in proteins makes it an ideal target for site-specific labeling. frontiersin.org Through site-directed mutagenesis, a cysteine residue can be introduced at a specific position of interest in a recombinant protein. frontiersin.org The methanethiosulfonate (B1239399) (MTS) group of this compound is a sulfhydryl-specific reagent that reacts with the substituted cysteine to form a disulfide bond. caymanchem.com This covalent attachment allows for the precise placement of the anthracene (B1667546) fluorophore onto the protein. frontiersin.org MTS reagents are known for their rapid and specific reaction with cysteine sulfhydryls under mild conditions. ttuhsc.edu This process, often referred to as substituted cysteine accessibility method (SCAM), has been instrumental in mapping the structure and function of membrane proteins like ion channels and transporters. ttuhsc.edujneurosci.org

Utility in Investigating Protein Conformational Changes and Dynamics

Once a protein is labeled with a fluorescent probe such as this compound, the anthracene's fluorescence properties can be used to monitor changes in the protein's conformation. The fluorescence emission of anthracene is sensitive to its local environment. researchgate.netpnas.org Changes in the polarity of the microenvironment surrounding the attached probe, which occur during protein conformational changes, can lead to shifts in the fluorescence emission spectrum and intensity. pnas.orgacs.org For instance, a blue shift in the emission spectrum of a probe like MIANS (a different thiol-reactive fluorescent probe) indicates that the labeled cysteine residues are in a more hydrophobic environment. acs.org

Fluorescence quenching studies are another powerful application. nih.gov If two anthracene probes are attached to a protein, their proximity to each other during folding or conformational changes can lead to self-quenching, resulting in a decrease in fluorescence intensity. pnas.org Conversely, an increase in the distance between the probes during unfolding or a conformational change will lead to an increase in fluorescence. pnas.org This principle allows for real-time tracking of protein folding and dynamics. pnas.orgpnas.org

Application in Assembly Studies of Multisubit Complexes and Ligand-Binding Processes

The specific labeling of subunits within a multisubunit complex with fluorescent probes can provide insights into the assembly process and the interactions between subunits. By labeling different subunits with a donor and acceptor fluorophore for Förster resonance energy transfer (FRET), the proximity and relative orientation of the subunits can be determined. elifesciences.org

Furthermore, ligand binding to a protein often induces conformational changes that can be detected by an attached fluorescent probe. nih.govelifesciences.org The binding of a ligand can alter the local environment of the fluorophore, leading to a change in its fluorescence signal. nih.gov This allows for the study of ligand-binding kinetics and the characterization of binding sites. nih.gov For example, fluorescence-linked binding assays have become popular due to their ease of operation in determining dissociation constants. nih.gov

Methodological Considerations for Selective Thiol Labeling

While cysteine labeling is a powerful technique, several methodological considerations are important for achieving selectivity. In proteins with multiple native cysteine residues, it can be challenging to label only the desired one. nih.govnih.gov One strategy to overcome this is the "cysteine metal protection and labeling" (CyMPL) method, where the target cysteine is part of a minimal metal-binding site. nih.govfrontiersin.org The bound metal ion protects the cysteine from reaction while other cysteines are blocked with non-fluorescent modifiers. nih.gov

The reactivity of MTS reagents can also be influenced by the accessibility of the cysteine residue within the protein structure. jneurosci.org The local environment, including protein packing, can affect the rate of modification. jneurosci.orgttuhsc.edu Additionally, some MTS reagents, like MTSEA, can be membrane-permeant, which needs to be considered when studying membrane proteins. jneurosci.org However, in cellular contexts, they often behave as functionally impermeant. jneurosci.org The stability of MTS reagents in solution is also a factor, as they can hydrolyze in water, necessitating that solutions be made fresh. ttuhsc.eduinterchim.fr

Fluorescent Probing and Advanced Spectroscopic Analysis

The anthracene component of this compound is the key to its utility in fluorescent probing. The principles behind its fluorescence provide a sensitive means to investigate biological systems.

Design Principles and Fluorescent Mechanisms of Anthracene-Based Probes

Anthracene is a polycyclic aromatic hydrocarbon that exhibits strong fluorescence. chalcogen.ro The design of anthracene-based fluorescent probes often leverages the sensitivity of its fluorescence to the local environment. researchgate.net The introduction of different functional groups to the anthracene core can modulate its photophysical properties, such as absorption and emission wavelengths. acs.org For instance, the attachment of electron-donating and electron-withdrawing groups can create environment-sensitive fluorophores. pnas.org

The fundamental mechanism of fluorescence involves the absorption of a photon, which excites the molecule to a higher electronic state (e.g., S1 or S2). edinst.com According to Kasha's rule, the molecule typically undergoes rapid, non-radiative internal conversion to the lowest vibrational level of the first excited singlet state (S1). edinst.com From this S1 state, it returns to the ground state (S0) by emitting a photon, which is the observed fluorescence. edinst.com The energy of the emitted photon is lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence of anthracene can be quenched by various molecules, including oxygen and certain chemical compounds. jasco-global.comroyalsocietypublishing.org This quenching can occur through collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). chalcogen.romdpi.com These quenching mechanisms are fundamental to many experimental designs that use fluorescent probes to study molecular interactions and dynamics. nih.govpnas.org

Quantitative Analysis of Thiols in Biological Samples using Fluorescence Detection

The methanethiosulfonate (MTS) group of this compound is highly reactive towards thiol groups, such as those found in the amino acid cysteine and the antioxidant glutathione. This reactivity forms the basis for its use in quantifying thiols in biological samples. The probe itself is typically weakly fluorescent in aqueous solution, but upon reaction with a thiol, its local environment changes, often leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of thiols without the need for washing away unreacted probe.

The reaction kinetics between the probe and a thiol can be monitored by following the increase in fluorescence over time. By calibrating with known concentrations of a standard thiol like glutathione, a standard curve can be generated to quantify the total thiol content in complex biological lysates.

Table 1: Illustrative Data for Thiol Quantification

Glutathione Concentration (µM)Fluorescence Intensity (a.u.)
010
10150
20290
30430
40570
50710

This table illustrates the expected linear relationship between thiol concentration and fluorescence intensity. Actual values would be determined experimentally.

Fluorescence Resonance Energy Transfer (FRET) Applications in Protein Structure and Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a "donor" and an "acceptor." If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, and the two are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy to the acceptor. This results in quenching of the donor's fluorescence and an increase in the acceptor's emission.

This compound, with its emission in the blue-violet region, can serve as an excellent FRET donor for acceptor dyes like fluorescein (B123965) or rhodamine. By labeling two different proteins with the donor and acceptor, respectively, FRET can be used to monitor their interaction. Alternatively, by labeling two different cysteine residues within the same protein, FRET can provide distance constraints to study protein folding and conformational changes.

Investigation of Solvent Polarity Effects on Fluorescence Emission Characteristics

The fluorescence emission of anthracene and its derivatives is known to be sensitive to the polarity of the surrounding solvent. In nonpolar solvents, the emission spectrum often displays a well-resolved vibrational structure. As the solvent polarity increases, this structure tends to become blurred, and the emission maximum can shift. This solvatochromic effect is particularly pronounced for derivatives with charge-transfer character.

By measuring the emission spectrum of this compound in a range of solvents with different polarities, a polarity-dependence profile can be established. This information is invaluable for interpreting fluorescence data when the probe is attached to a protein, as it allows changes in emission wavelength to be correlated with the polarity of the probe's binding site. This can reveal, for example, whether a labeled cysteine residue is exposed to the aqueous solvent or buried within a hydrophobic protein core.

Table 2: Representative Solvent Effects on Anthracene Derivative Fluorescence

SolventPolarity (Dielectric Constant)Emission Maximum (nm)Quantum Yield
Cyclohexane2.024100.85
Dioxane2.214150.80
Ethyl Acetate6.024250.65
Ethanol24.54350.40
Acetonitrile37.54400.30
Water80.14500.15

This table shows typical trends for an anthracene derivative. An increase in solvent polarity often leads to a red-shift in emission and a decrease in quantum yield.

Real-time Monitoring and Kinetic Studies via Fluorescence Changes in Biological Processes

The sensitivity of this compound's fluorescence to its environment makes it a powerful tool for real-time monitoring of biological processes. For example, if a protein undergoes a conformational change upon binding to a ligand, and this change alters the environment of a cysteine residue labeled with the probe, a corresponding change in fluorescence intensity or wavelength will be observed. This allows for the kinetics of ligand binding or protein folding to be measured in real time.

Similarly, the kinetics of enzyme-catalyzed reactions that involve the production or consumption of thiols can be monitored. The continuous change in fluorescence as the probe reacts with the thiol provides a direct readout of the reaction rate.

Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) Spectroscopy

While this compound is primarily a fluorescent probe, the concept of site-directed labeling is central to another powerful biophysical technique: Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) spectroscopy. In SDSL-EPR, a stable radical (a spin label), most commonly a nitroxide, is attached to a specific site in a biomolecule. acs.org The EPR spectrum of the spin label provides information about the mobility of the label, its solvent accessibility, and the polarity of its environment. acs.org

Although this compound is not itself a spin label, its MTSEA group is the same reactive moiety used to attach many common spin labels (e.g., MTSL). The development of fluorescent spin labels, which combine both a fluorophore and a radical in the same molecule, is an emerging area. Such dual-function probes could allow for simultaneous fluorescence and EPR measurements on the same sample, providing complementary information. While there are no reports of this compound being used in this capacity, its synthesis demonstrates the chemical feasibility of creating anthracene-based probes for advanced EPR studies.

Fundamental Principles of Site-Directed Fluorescence Labeling for Probing Protein Structure and Dynamics

Site-Directed Fluorescence Labeling (SDFL) is a high-sensitivity technique used to study the structure and dynamics of biomolecules. nih.gov The fundamental principle lies in attaching a fluorescent probe (a fluorophore), such as this compound, to a specific site within a protein. The fluorescence properties of this probe—including its emission spectrum, quantum yield (brightness), and fluorescence lifetime—are highly sensitive to the local environment. nih.govnih.gov

When a protein undergoes a conformational change, folds, or interacts with a binding partner, the environment around the attached fluorophore is altered. For example, a change in the polarity of the fluorophore's immediate surroundings, its solvent exposure, or its proximity to other specific amino acid residues will cause a detectable change in its fluorescence signal. core.ac.uk By monitoring these changes, researchers can infer detailed, site-specific information about the protein's behavior in real-time. This approach avoids the size limitations of NMR and the need for crystallization in X-ray crystallography, making it invaluable for studying large, complex, or dynamic protein systems. nih.gov

Strategic Incorporation of Fluorescent Labels into Recombinant Proteins via Cysteine Mutagenesis

The power of SDFL lies in its specificity. To ensure that the fluorescent probe reports from a single, desired location, a unique attachment point must be created. The most common and robust strategy for this is the combination of site-directed mutagenesis and cysteine chemistry. elifesciences.orgox.ac.uk Cysteine is an ideal target because it is a relatively rare amino acid in many proteins and its sulfhydryl (-SH) group is uniquely reactive under specific conditions. nih.gov

The process involves several strategic steps:

Elimination of Native Cysteines: If the target protein naturally contains cysteine residues that are solvent-exposed and not critical for structure or function (e.g., not involved in disulfide bonds), they are typically mutated to a non-reactive amino acid like serine or alanine. ox.ac.uk This prevents non-specific labeling.

Introduction of a Unique Cysteine: A single cysteine residue is introduced at the precise location of interest within the protein's amino acid sequence using site-directed mutagenesis. acs.org

Covalent Labeling: The purified, single-cysteine mutant protein is then reacted with a thiol-reactive fluorescent probe. The methanethiosulfonate (MTSEA) group of this compound reacts specifically with the cysteine's sulfhydryl group to form a stable disulfide bond, covalently tethering the anthracene fluorophore to the protein backbone at that specific site. nih.gov

This methodology ensures that the fluorescence signals originate exclusively from the engineered position, allowing for unambiguous interpretation of the structural and dynamic data. nih.govacs.org

Probing Local Environment and Dynamics of Individual Amino Acid Residues

Once this compound is attached to a specific residue, its anthracene component acts as a sensitive reporter on the local microenvironment. The phenomenon known as solvatochromism, where a dye's absorption or emission spectrum shifts in response to the polarity of its solvent, is central to this application. nih.govcore.ac.uk

When the labeled region of the protein moves from a polar, aqueous environment to a non-polar, hydrophobic environment (such as the core of a protein or a lipid membrane), the fluorescence emission of the anthracene probe typically exhibits a blue shift (shifts to a shorter wavelength) and an increase in fluorescence intensity (quantum yield). societechimiquedefrance.frmdpi.com Conversely, increased exposure to the aqueous solvent results in a red shift and often, quenching (a decrease) of the fluorescence. nih.gov

By measuring the emission spectrum of the attached probe, researchers can characterize the polarity of a specific site. Furthermore, by monitoring changes in these spectral properties over time or in response to a stimulus (e.g., ligand binding, pH change), the dynamics of that specific protein region can be tracked. nih.gov For instance, a shift in the emission maximum can signal a protein domain movement that either shields the probe from or exposes it to the solvent. mdpi.com

Measurement of Inter- and Intramolecular Distances in Macromolecular Assemblies

While a single fluorescent probe can report on its local environment, using two probes allows for the measurement of distances between them. The primary technique for this is Förster Resonance Energy Transfer (FRET), a mechanism of energy transfer between two light-sensitive molecules. wikipedia.org FRET acts as a "spectroscopic ruler" for measuring distances typically in the 1-10 nm range. nsf.govarxiv.org

The process requires a "donor" fluorophore and an "acceptor" chromophore. When the donor (e.g., the anthracene group of this compound) is excited by light, it can transfer this excitation energy non-radiatively to a nearby acceptor. wikipedia.org The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.orgnih.gov

By labeling two different sites on a protein (or on two interacting proteins) with a suitable donor-acceptor pair, the distance between these sites can be calculated by measuring the FRET efficiency. This is often detected as a decrease in the donor's fluorescence intensity or lifetime in the presence of the acceptor. nih.gov This method is exceptionally powerful for tracking conformational changes, such as the opening and closing of an enzyme's active site or the relative movement of protein domains upon activation. wikipedia.org

Applications in Membrane Protein Topology, Gating Mechanisms, and Transport Studies

Fluorescence spectroscopy using probes like this compound is particularly well-suited for studying membrane proteins, which are notoriously difficult to analyze with traditional structural biology methods. One key application is determining protein topology—that is, mapping which parts of the protein are inside the cell, outside the cell, or embedded within the lipid bilayer. nih.govnih.gov

This is often achieved through fluorescence quenching experiments. By labeling a series of residues one-by-one along the protein sequence and then adding a quenching agent that is restricted to the aqueous solution (e.g., potassium iodide), researchers can determine which residues are solvent-exposed. If the fluorescence of the attached anthracene is quenched, the residue is accessible to the solvent. If it is not quenched, the residue is likely buried within the membrane. frontiersin.orgresearchgate.net Using quenchers that reside within the lipid bilayer can provide complementary information. nih.gov

Furthermore, FRET can be used to monitor the dynamic conformational changes associated with ion channel gating or transporter function. By placing donor and acceptor fluorophores on different domains of a channel, the opening and closing motions, which involve significant distance changes, can be directly observed as changes in FRET efficiency. nih.gov

Assessment of Solvent Accessibility and Polarity in Protein Environments

A detailed assessment of the solvent accessibility and polarity at a specific site provides critical insights into protein structure and folding. nih.govacs.org As mentioned, the polarity can be readily determined by the solvatochromic shift of the anthracene emission spectrum. mdpi.com

Solvent accessibility can be quantified using collisional quenching experiments. nih.gov In this method, a small, water-soluble molecule (the quencher), such as acrylamide (B121943) or iodide, is titrated into the solution containing the fluorescently labeled protein. The quencher diffuses through the solvent and, upon collision with the excited fluorophore, de-excites it without light emission, thus reducing the fluorescence intensity. researchgate.netcore.ac.uk

The efficiency of this quenching is described by the Stern-Volmer equation. By plotting the decrease in fluorescence against the quencher concentration, a Stern-Volmer constant (Ksv) can be calculated. A high Ksv value indicates that the probe is highly accessible to the solvent, whereas a low Ksv value suggests it is buried within the protein or otherwise shielded from the solvent. researchgate.netacs.org This provides a quantitative measure of a residue's surface exposure.

Advanced Methodological Considerations and Emerging Research Avenues

Synergistic Integration with Site-Directed Mutagenesis for Targeted Protein Modifications

The combination of 9-Carboxyanthracene MTSEA Amide with site-directed mutagenesis (SDM) represents a powerful strategy for elucidating protein structure and function at the single-residue level. SDM is a molecular biology technique used to create specific, targeted changes in a DNA sequence, which in turn results in a modified protein sequence. acs.orgacs.org

The most common application in this context is Substituted-Cysteine Accessibility Method (SCAM). nih.gov The process begins by identifying a protein of interest that may have few or no naturally occurring, surface-exposed cysteine residues. Using SDM, researchers can introduce a cysteine codon at a specific position in the protein's gene. nih.govnih.gov The resulting mutant protein will then possess a unique, reactive sulfhydryl group at the desired location. mdpi.com

This engineered cysteine becomes a specific target for covalent modification by the thiol-reactive MTS group of this compound. researchgate.netttuhsc.edu The successful attachment of the anthracene (B1667546) probe to the protein can be monitored via fluorescence. The fluorescence properties of the anthracene moiety are highly sensitive to its microenvironment. Therefore, by analyzing changes in fluorescence intensity, emission wavelength, and anisotropy, researchers can deduce information about the local environment of the labeled site. For instance, a shift in emission to a shorter wavelength (a blueshift) typically indicates that the probe is in a more hydrophobic or nonpolar environment, such as being buried within a protein core or a lipid membrane. Conversely, a redshift suggests exposure to a more polar, aqueous environment.

By creating a series of single-cysteine mutants at different positions and labeling them with this compound, it is possible to:

Map the solvent accessibility of different regions of a protein. nih.gov

Track conformational changes in real-time by observing changes in the probe's fluorescence as the protein undergoes functional cycles (e.g., ion channel gating, enzyme catalysis, or receptor binding). ttuhsc.edu

Determine the proximity of different protein domains by measuring the quenching of the anthracene fluorescence by nearby amino acid residues like tryptophan.

This synergistic approach provides high-resolution structural and dynamic information that is often complementary to data obtained from techniques like X-ray crystallography or cryo-electron microscopy. portlandpress.comelifesciences.org

Combinatorial Approaches with Other Spectroscopic and Imaging Techniques for Multimodal Analysis

To gain a more comprehensive understanding of complex biological systems, data from multiple experimental techniques are often integrated. This compound is well-suited for such combinatorial or multimodal approaches, primarily by leveraging its fluorescent properties in conjunction with other spectroscopic methods.

Fluorescence Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). researchgate.net A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. mdpi.commdpi.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring distances in the 1-10 nanometer range. researchgate.net

In a typical FRET experiment, this compound could be used as a FRET donor or acceptor. By using site-directed mutagenesis to introduce two unique cysteines into a protein or protein complex, one site can be labeled with the anthracene probe and the other with a suitable FRET partner (e.g., another fluorescent dye). nih.gov Measuring the FRET efficiency between the two probes allows for the precise determination of intramolecular or intermolecular distances, providing insights into:

The static structure of a protein or protein complex.

Dynamic processes such as protein folding, unfolding, or ligand-induced conformational changes. mdpi.comacs.org

The relative arrangement of subunits in a multi-protein assembly.

Integration with Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique that detects species with unpaired electrons, such as nitroxide spin labels. nih.gov In site-directed spin labeling (SDSL), a nitroxide spin label, commonly (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), is attached to an engineered cysteine residue. mdpi.complos.org EPR spectroscopy can then provide information about the mobility of the spin label, its solvent accessibility, and distances between two spin labels.

A powerful multimodal approach involves preparing two separate, singly-labeled samples of the same protein: one with the fluorescent this compound and the other with a spin label like MTSL at the same site. By combining fluorescence spectroscopy data (which reports on the local environment and dynamics) with EPR data (which provides detailed information on local structural constraints and mobility), a more complete picture of the protein's conformational landscape can be constructed. nih.govuzh.ch This combination can resolve ambiguities that may arise from using either technique alone. nih.gov

Computational Chemistry and Molecular Modeling in Elucidating this compound Interactions

Computational methods are indispensable for interpreting experimental data and providing a theoretical framework for understanding the behavior of fluorescent probes like this compound at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For fluorescent probes, Time-Dependent DFT (TD-DFT) is particularly valuable as it can be used to calculate excited-state properties. researchgate.netmdpi.com

By applying DFT and TD-DFT calculations to this compound, researchers can:

Predict Photophysical Properties: Calculate key parameters such as the absorption and emission wavelengths (λabs and λem), oscillator strengths, and quantum yields. researchgate.netresearchgate.netrsc.org These theoretical predictions can be compared with experimental data to validate the computational model.

Understand Environmental Effects (Solvatochromism): Model how the fluorescence properties of the anthracene core are affected by different solvent environments, mimicking the range of polarities the probe might experience when attached to a protein. researchgate.net

Elucidate Fluorescence Mechanisms: Investigate the nature of the electronic transitions (e.g., π → π*) responsible for its fluorescence and explore potential quenching mechanisms. acs.orgacs.org This understanding is crucial for accurately interpreting experimental fluorescence changes and for the rational design of new probes. nih.gov

Once this compound is covalently attached to a protein, molecular dynamics (MD) simulations and docking can provide atomic-level insights into its behavior.

Molecular Dynamics (MD) Simulations: MD simulations compute the movements of atoms in a molecular system over time, offering a dynamic view of the labeled protein. nih.govfrontiersin.org To perform these simulations, a force field—a set of parameters describing the potential energy of the atoms—is required. While standard force fields exist for proteins, specific parameters must be developed for the non-standard fluorescent label. nih.govacs.org Once parameterized, MD simulations can:

Characterize Probe Dynamics: Reveal the conformational flexibility of the probe and its linker, showing how it moves relative to the protein backbone. nih.govnih.gov This is critical, as excessive probe mobility can complicate the interpretation of fluorescence data.

Map Probe-Protein Interactions: Identify specific amino acid residues that interact with the anthracene ring, which can influence its fluorescence properties.

Guide Experimental Design: MD simulations can be used to predict how a protein's conformational change will alter the environment of the probe, helping to select the best labeling sites for a given experiment. biorxiv.org

Molecular Docking: While docking is typically used for non-covalent interactions, specialized protocols can be used to model the spatial distribution of a flexible, covalently attached label like an MTS reagent. rsc.org This can help predict the most likely orientations the probe will adopt when attached to a specific cysteine residue, providing a structural basis for interpreting FRET or quenching data. rsc.orgresearchgate.net

Development of Novel this compound Derivatives for Enhanced Research Applications

While this compound is a useful tool, there is always a drive to develop new probes with improved properties. The synthesis of novel derivatives focuses on modifying the three key components of the molecule: the fluorophore, the linker, and the reactive group. nih.gov

Modifying the Anthracene Fluorophore: The core anthracene structure can be chemically modified to tune its photophysical properties. nih.govacs.orgresearchgate.net For example, adding electron-donating or electron-withdrawing groups to the aromatic rings can shift the excitation and emission wavelengths, increase the quantum yield (brightness), or alter its sensitivity to the environment. diva-portal.org The goal might be to create probes that are excited by different laser lines, have larger Stokes shifts (to reduce self-quenching), or are more resistant to photobleaching.

Altering the Linker: The amide linker connecting the anthracene to the MTSEA group influences the probe's flexibility and distance from the protein backbone. Synthesizing derivatives with shorter, more rigid linkers could reduce the conformational ambiguity of the probe, leading to more precise distance measurements in FRET experiments. Conversely, longer, more hydrophilic linkers could improve the water solubility of the probe, which is often a challenge with aromatic dyes. acs.org

Varying the Thiol-Reactive Group: The MTSEA group is highly effective for reacting with cysteines. However, alternative thiol-reactive groups like maleimides or iodoacetamides could be used to create derivatives with different reaction kinetics or stability. nih.govresearchgate.net Developing probes with different reactive groups expands the toolkit available to researchers, allowing them to choose the best chemistry for their specific application. nih.gov The overarching goal of developing such derivatives is to create a palette of fluorescent probes with a range of colors, brightness levels, and reactivities, enabling more complex and sophisticated experiments, such as multi-color live-cell imaging or orthogonal labeling of multiple sites within a protein complex.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Methodological Advancements

9-Carboxyanthracene MTSEA Amide is a bifunctional molecule that combines the fluorescent properties of an anthracene (B1667546) moiety with the thiol-reactive methanethiosulfonate (B1239399) (MTS) group. The anthracene component provides a fluorescent signal that is sensitive to the local environment, making it a valuable reporter for conformational changes in biomolecules. The MTSEA (methanethiosulfonate ethyl-amido) portion allows for the specific and covalent labeling of cysteine residues in proteins.

The primary methodological advancement associated with compounds like this compound lies in the realm of Substituted-Cysteine Accessibility Method (SCAM) . This powerful technique is employed to map the structure and function of proteins, particularly ion channels. By systematically introducing cysteine mutations at various positions within a protein and subsequently labeling them with a thiol-reactive probe like this compound, researchers can gain insights into:

Solvent Accessibility: The ability of the probe to label a specific cysteine residue indicates whether that part of the protein is exposed to the surrounding solvent or buried within the protein structure.

Structural Dynamics: Changes in the fluorescence of the attached anthracene group can report on conformational changes in the protein that occur during its functional cycle, such as the opening and closing of an ion channel.

Proximity and Distance Measurements: Through techniques like Fluorescence Resonance Energy Transfer (FRET), where the anthracene can act as a donor or acceptor, the distances between different labeled sites on a protein or between interacting proteins can be estimated.

While direct research citing this compound is not extensively documented in publicly available literature, the well-established principles of its constituent parts—anthracene as a fluorophore and MTSEA as a cysteine-specific modification reagent—form the foundation of its utility. The carboxyanthracene group, in particular, offers a distinct spectral signature that can be advantageous in multi-color labeling experiments.

Identification of Unexplored Potentials and Addressing Current Challenges in this compound Research

Despite its theoretical promise, the full research potential of this compound remains largely untapped. A significant challenge is the limited number of published studies that specifically utilize this compound, which in turn restricts a comprehensive understanding of its practical advantages and limitations compared to other commercially available fluorescent MTS reagents.

Unexplored Potentials:

Dynamic Protein-Protein Interactions: The sensitivity of the anthracene fluorophore to its environment could be exploited to study the dynamics of protein-protein interactions in real-time. As two proteins associate or dissociate, the change in the local environment of the labeled cysteine could lead to a measurable change in fluorescence intensity or wavelength.

Sensing Local Polarity and Viscosity: The fluorescence properties of anthracene are known to be influenced by the polarity and viscosity of its surroundings. This could be leveraged to probe the microenvironment within specific protein domains or at the protein-lipid interface in membranes.

Development of Biosensors: By strategically engineering a cysteine residue into a protein that undergoes a conformational change upon binding a specific ligand, this compound could be used to create a fluorescent biosensor for that ligand.

Current Challenges:

Photophysical Characterization: A detailed and systematic characterization of the photophysical properties of this compound when conjugated to proteins in various environments is needed. This includes quantum yield, lifetime, and sensitivity to different quenching mechanisms.

Specificity and Off-Target Labeling: As with all MTS reagents, ensuring the specificity of labeling to the target cysteine and minimizing off-target reactions is crucial for accurate data interpretation.

Synthesis and Availability: While commercially available, the synthesis of such specialized probes can be complex, potentially limiting its widespread adoption by research laboratories.

Prospective Applications in Chemical Biology, Structural Biology, and Advanced Material Science

The unique combination of features in this compound opens up exciting possibilities for its application in diverse scientific fields.

Chemical Biology:

In chemical biology, the probe can be a valuable tool for activity-based protein profiling (ABPP) . By designing probes that target the active sites of specific enzymes containing a reactive cysteine, researchers can visualize and quantify enzyme activity in complex biological samples. Furthermore, its use in studying post-translational modifications involving cysteine residues, such as S-palmitoylation, could provide novel insights into cellular signaling pathways.

Structural Biology:

For structural biologists, this compound offers a powerful method to bridge the gap between static high-resolution structures (from X-ray crystallography or cryo-EM) and the dynamic behavior of proteins in solution. By combining fluorescence spectroscopy with techniques like nuclear magnetic resonance (NMR), it is possible to obtain site-specific information about protein dynamics on a wide range of timescales.

Advanced Material Science:

Beyond the biological realm, the anthracene moiety of this compound suggests potential applications in material science. Anthracene derivatives are known for their use in the development of organic light-emitting diodes (OLEDs) and chemosensors . By incorporating this compound into polymers or onto surfaces, it may be possible to create novel materials with tailored photophysical properties or the ability to sense specific analytes through thiol-disulfide exchange reactions.

Q & A

Q. What is the primary experimental application of 9-Carboxyanthracene MTSEA Amide in protein studies?

This compound is a thiol-specific reagent used to covalently modify cysteine residues in proteins. It enables researchers to probe conformational changes, map solvent accessibility, and analyze electrostatic environments within protein structures. For example, incubating membrane proteins (e.g., dopamine transporters or nicotinic receptors) with MTSEA at concentrations ranging from 0.1–100 mM for 2–60 minutes can reveal residue-specific accessibility through functional assays like ligand binding or electrophysiology .

Q. How should researchers design a cysteine accessibility experiment using MTSEA?

  • Step 1: Generate cysteine-substituted mutants of the target protein.
  • Step 2: Incubate mutants with MTSEA (e.g., 2 mM for 1–2 minutes at room temperature).
  • Step 3: Wash unreacted MTSEA and measure functional changes (e.g., ligand binding inhibition or ion channel activity).
  • Step 4: Compare reactivity across mutants to infer structural features like pore-lining residues or binding site conformations .

Q. What are the critical storage and handling protocols for MTSEA?

Store lyophilized MTSEA at -20°C in anhydrous conditions, protected from light. Reconstitute in degassed buffers immediately before use to prevent oxidation. Avoid repeated freeze-thaw cycles, as this degrades its reactivity .

Q. How can MTSEA be used to study extracellular vesicle (EV) membrane proteins?

MTSEA derivatives (e.g., biotinylated forms) label surface-exposed cysteine residues on EV membrane proteins. After conjugation, streptavidin-based pull-down assays or fluorescence microscopy can track EV dynamics, as recommended in MISEV2023 guidelines for EV labeling and validation .

Q. What controls are essential when using MTSEA in cysteine modification studies?

  • Negative Control: Use cysteine-less or solvent-shielded mutants to confirm specificity.
  • Positive Control: Include a known accessible cysteine mutant (e.g., N336C in dopamine transporters).
  • Reversibility Check: Test if reducing agents (e.g., DTT) restore pre-MTSEA function .

Advanced Research Questions

Q. How can conflicting MTSEA reactivity data across cysteine mutants be resolved?

Discrepancies may arise from steric hindrance, electrostatic interactions, or partial solvent accessibility. To address this:

  • Perform molecular dynamics simulations to model local residue environments.
  • Use double-mutant cycle analysis to assess pairwise interactions.
  • Test alternative thiol modifiers (e.g., MTSES) to compare charge-dependent effects .

Q. What strategies optimize MTSEA treatment for intracellular cysteine targets?

For intracellular cysteines (e.g., trafficking-deficient mutants in ion channels):

  • Extend incubation time (e.g., 6 hours with 2 mM MTSEA).
  • Refresh MTSEA-containing media every 30 minutes to maintain reagent activity.
  • Combine with fluorescence imaging (e.g., GFP-tagged proteins) to monitor surface expression recovery .

Q. How can MTSEA derivatives enhance structural studies of neurotransmitter transporters?

Biotinylated MTSEA (MTSEA-Biotin) labels surface-exposed cysteines for streptavidin-based affinity purification or cryo-EM sample preparation. This approach has been used to map the topology of serotonin (5-HT) transporters and GABA receptor subunits .

Q. What experimental parameters influence MTSEA reaction kinetics?

  • pH: MTSEA reactivity increases in neutral-to-alkaline conditions (pH 7.0–8.5).
  • Temperature: Higher temperatures (e.g., 37°C vs. RT) accelerate reaction rates.
  • Electrostatics: Positively charged MTSEA preferentially reacts with residues in negative electrostatic environments .

Q. How does MTSEA compare to other thiol modifiers (e.g., MTSES, MTSPT) in probing protein dynamics?

  • Charge Differences: MTSEA (+1 charge) vs. MTSES (-1 charge) can reveal electrostatic contributions to residue accessibility.
  • Size Effects: Larger modifiers (e.g., MTSPT) may sterically hinder modification in tightly packed regions.
  • Reversibility: Unlike MTSEA, some modifiers (e.g., DTNB) form reversible disulfide bonds, enabling temporal control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.